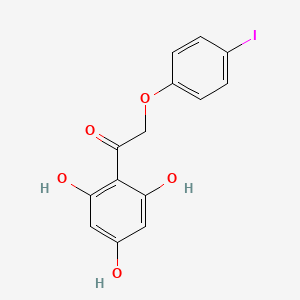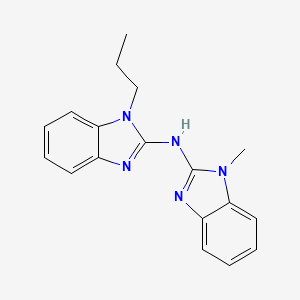![molecular formula C20H28N6O B5557936 4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5557936.png)
4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, including structures similar to the compound , often involves nucleophilic substitution reactions and cyclocondensation processes. For instance, Mallesha et al. (2012) described the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives through nucleophilic substitution reactions, which could provide insights into analogous synthetic routes for our compound of interest (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives reveals a complex arrangement of atoms and bonds critical for their chemical behavior. Karczmarzyk and Malinka (2004) studied the crystal and molecular structures of related compounds, highlighting the importance of crystallography in understanding these molecules' geometric configurations (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
The reactivity of pyrimidine derivatives involves interactions with various chemical agents, leading to a wide range of possible reactions. For example, the formation of protein adducts by substituted imidazole derivatives, as explored by Nagy et al. (2011), can provide insights into the chemical reactivity of similar compounds (Nagy, Mocny, Diffenderfer, Hsi, Butler, Arthur, Fletke, Palamanda, Nomeir, & Furge, 2011).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility and crystallinity, are essential for their practical applications. The solubility and crystalline structure of similar compounds have been analyzed, shedding light on the factors influencing these properties (Bushuev, Krivopalov, Pervukhina, Naumov, Moskalenko, Vinogradova, Sheludyakova, & Larionov, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are critical for understanding the potential applications of pyrimidine derivatives. Studies on the synthesis and reactivity of these compounds provide valuable insights into their chemical properties and potential uses (Shibuya, Kawamine, Ozaki, Ohgiya, Edano, Yoshinaka, & Tsunenari, 2018).
Applications De Recherche Scientifique
Antiproliferative Activity
A study focused on the synthesis of new derivatives similar to the query compound, demonstrating antiproliferative effects against human cancer cell lines. Compounds were evaluated using the MTT assay method, showing significant activity, suggesting potential as anticancer agents. This indicates the compound's relevance in cancer research, especially in identifying new therapeutic options (L. Mallesha et al., 2012).
Heterocyclic Synthesis
Another research application involves the synthesis of novel heterocyclic derivatives incorporating a similar moiety. These compounds were synthesized to explore their antimicrobial activities, showcasing the compound's utility in developing new antimicrobial agents (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
Anti-Inflammatory and Analgesic Agents
Research into benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, which are structurally related to the query compound, demonstrated significant anti-inflammatory and analgesic activities. These studies contribute to the understanding of how structural modifications impact biological activity, offering insights into designing new drugs (A. Abu‐Hashem et al., 2020).
Hypoglycemic Activity
The synthesis and evaluation of alkyl- and halo-substituted derivatives related to the query compound revealed their potential as hypoglycemic agents. Such research underlines the compound's significance in developing new treatments for diabetes (L. C. Meurer et al., 1992).
Molecular Analysis and Modeling
Studies involving mechanism-based inactivators of human enzymes have employed compounds structurally related to the query for molecular analysis and modeling. This research provides valuable insights into drug interactions and adverse effects, highlighting the compound's application in drug development and safety evaluation (Mara R. Livezey et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
cyclohexyl-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-15-16(2)26(14-23-15)19-12-18(21-13-22-19)24-8-10-25(11-9-24)20(27)17-6-4-3-5-7-17/h12-14,17H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJIBWWSXQJNCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclohexyl(4-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-pyrrolidinyl)-4-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5557856.png)

![3-(3-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5557870.png)
![methyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5557876.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5557889.png)
![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557894.png)
![1-(5-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5557899.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)
![N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)

![3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)

![2-({5-[(2-isopropylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5557975.png)